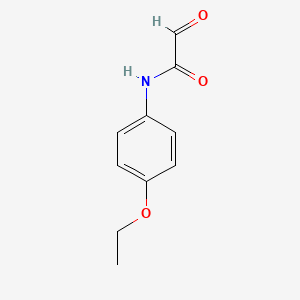![molecular formula C10H16O2 B14617935 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane CAS No. 60761-81-1](/img/structure/B14617935.png)
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethoxy-2-methylidenebicyclo[221]heptane is a chemical compound with the molecular formula C10H16O2 It is a derivative of bicyclo[221]heptane, characterized by the presence of two methoxy groups and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 7,7-dimethoxy-2-oxobicyclo[2.2.1]heptane.
Reduction: Formation of 7,7-dimethoxy-2-methylbicyclo[2.2.1]heptane.
Substitution: Formation of 7,7-dihalo-2-methylidenebicyclo[2.2.1]heptane.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups and the bicyclic structure contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane
- 7,7-Dimethoxy-2-methylbicyclo[2.2.1]heptane
Uniqueness
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
60761-81-1 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
7,7-dimethoxy-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O2/c1-7-6-8-4-5-9(7)10(8,11-2)12-3/h8-9H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
DFBFOZYOKZGKEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2CCC1C(=C)C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


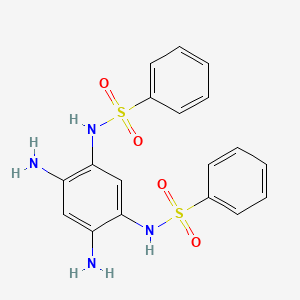
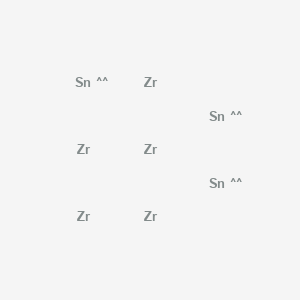
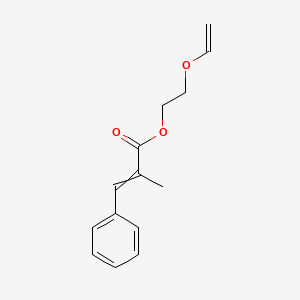

![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
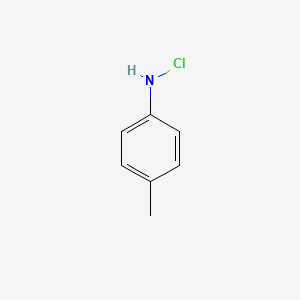
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
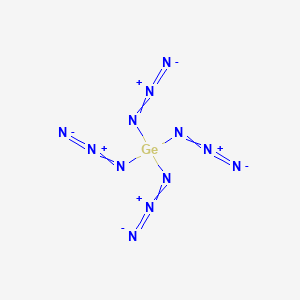
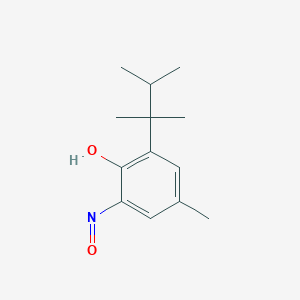

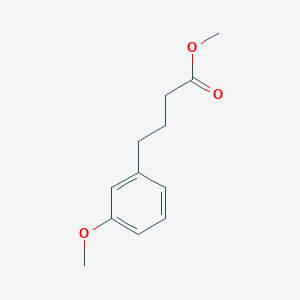
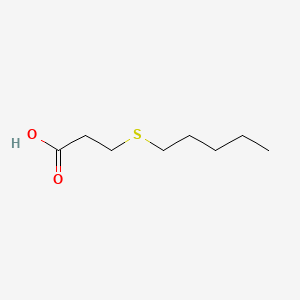
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
